molecular formula C18H17N3O2 B11550583 (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11550583
M. Wt: 307.3 g/mol
InChI Key: GZDLIQAHPVIUQH-UHFFFAOYSA-N
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Description

The compound (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule It is characterized by its unique structure, which includes a hydroxyphenyl group, a pyrazolone core, and a methylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Mannich reaction, where the pyrazolone core reacts with formaldehyde and a hydroxyphenylamine.

    Formation of the Methylidene Bridge: The final step involves the condensation of the intermediate product with an aldehyde to form the methylidene bridge, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

Medically, the compound is being explored for its potential anti-inflammatory and analgesic properties. Its structure allows it to interact with biological targets involved in inflammation and pain pathways.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazolone core can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects, such as enzyme inhibition and anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the 2-methyl group on the phenyl ring.

    (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but has a methyl group at the 4-position of the phenyl ring.

Uniqueness

The uniqueness of (4E)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)iminomethyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H17N3O2/c1-12-5-3-4-6-17(12)21-18(23)16(13(2)20-21)11-19-14-7-9-15(22)10-8-14/h3-11,20,22H,1-2H3

InChI Key

GZDLIQAHPVIUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)O

Origin of Product

United States

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